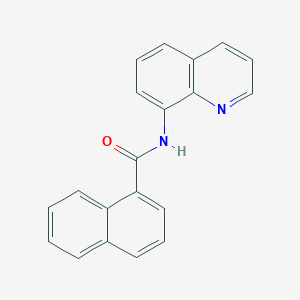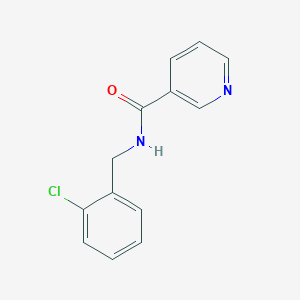![molecular formula C13H16ClNO2 B270755 1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
1-[(4-Chlorophenoxy)acetyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenoxy)acetyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of piperidine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. The addition of the 4-chlorophenoxyacetyl group to the piperidine ring has been shown to confer specific biochemical and physiological properties to the molecule, making it an attractive target for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]piperidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This molecule has been shown to have specific binding affinity for dopamine receptors, which are involved in the regulation of movement and mood. Additionally, this compound has been shown to have modulatory effects on the activity of certain enzymes and ion channels in the brain.
Biochemical and Physiological Effects
1-[(4-Chlorophenoxy)acetyl]piperidine has been shown to have specific biochemical and physiological effects in the brain. This molecule has been shown to enhance the release of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-Chlorophenoxy)acetyl]piperidine in lab experiments include its high purity and yield, as well as its specific binding affinity for certain receptors in the brain. Additionally, this molecule has been shown to have specific biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of certain neurotransmitter systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Chlorophenoxy)acetyl]piperidine. One potential area of research is the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may be useful in the study of other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Finally, further investigation is needed to fully understand the mechanism of action of this molecule and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-[(4-Chlorophenoxy)acetyl]piperidine can be achieved through a multi-step process that involves the reaction of piperidine with 4-chlorophenoxyacetic acid. The first step involves the conversion of the carboxylic acid group of 4-chlorophenoxyacetic acid into an acid chloride, which is then reacted with piperidine to form the corresponding amide. The amide is then hydrolyzed to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenoxy)acetyl]piperidine has been extensively studied for its potential applications in scientific research. This molecule has been shown to have specific binding affinity for certain receptors in the central nervous system, making it a useful tool for studying the mechanisms of action of these receptors. Additionally, this compound has been used in the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
Nombre del producto |
1-[(4-Chlorophenoxy)acetyl]piperidine |
|---|---|
Fórmula molecular |
C13H16ClNO2 |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Clave InChI |
XQIAIYFPKZGUCG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)








![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)